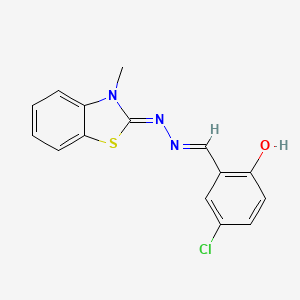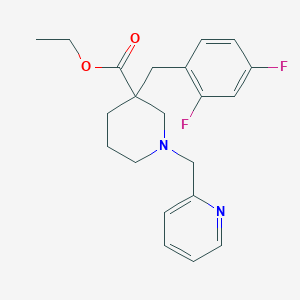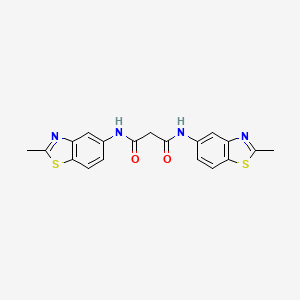![molecular formula C23H25NO5 B5986514 methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate](/img/structure/B5986514.png)
methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate can alter the expression of genes involved in cell growth and apoptosis, leading to its antiproliferative and pro-apoptotic effects.
Biochemical and Physiological Effects:
Methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to their growth inhibition. Additionally, methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate in lab experiments is its high degree of purity, which ensures accurate and reproducible results. Additionally, this compound has been found to exhibit potent antiproliferative and pro-apoptotic effects, making it a promising candidate for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are known to play a crucial role in cancer progression and resistance to therapy. Additionally, further research is needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate involves the reaction of 4-phenoxybenzoyl chloride with piperidine in the presence of a base, followed by the addition of methyl 4-oxo-4-(2-oxoethyl)butanoate. The reaction yields methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate with a high degree of purity. This synthesis method has been optimized to produce the compound in large quantities, making it suitable for scientific research.
Applications De Recherche Scientifique
Methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate has been found to possess various biological activities, making it a potential candidate for medical research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate exhibits antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
methyl 4-oxo-4-[3-(4-phenoxybenzoyl)piperidin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-28-22(26)14-13-21(25)24-15-5-6-18(16-24)23(27)17-9-11-20(12-10-17)29-19-7-3-2-4-8-19/h2-4,7-12,18H,5-6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFJJGVIPPKYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986470.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-methyl-2-buten-1-amine](/img/structure/B5986471.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-3-isoxazolecarboxamide](/img/structure/B5986487.png)
![N'-(4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5986506.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)